Pentaerythritol tetramethacrylate
Overview
Description
Pentaerythritol tetramethacrylate is an organic compound with the molecular formula C21H28O8. It is a tetrafunctional methacrylate ester used as a monomer in the manufacture of polymers. This compound is known for its ability to form cross-linked polymer networks, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaerythritol tetramethacrylate can be synthesized through the esterification of pentaerythritol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of pentaerythritol with methacrylic acid in the presence of a polymerization inhibitor to prevent premature polymerization. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol tetramethacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymer networks.
Michael Addition: The methacrylate groups can participate in Michael addition reactions with nucleophiles such as amines.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield pentaerythritol and methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Michael Addition: Amines such as ethylenediamine or diethylenetriamine are used as nucleophiles.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Polymerization: Cross-linked polymers with high mechanical strength and thermal stability.
Michael Addition: Adducts formed by the addition of amines to the methacrylate groups.
Hydrolysis: Pentaerythritol and methacrylic acid.
Scientific Research Applications
Pentaerythritol tetramethacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of cross-linked polymers and copolymers.
Biology: Employed in the development of hydrogels for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of dental materials and bone cements.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of pentaerythritol tetramethacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate groups in the compound can participate in free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linked structure imparts high mechanical strength, thermal stability, and chemical resistance to the resulting polymer.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetraacrylate: Similar in structure but contains acrylate groups instead of methacrylate groups.
Trimethylolpropane triacrylate: A trifunctional acrylate ester used in similar applications.
1,6-Hexanediol diacrylate: A difunctional acrylate ester used in the production of cross-linked polymers.
Uniqueness
Pentaerythritol tetramethacrylate is unique due to its tetrafunctional methacrylate groups, which allow for the formation of highly cross-linked polymer networks. This results in materials with superior mechanical properties and chemical resistance compared to polymers formed from monofunctional or difunctional monomers.
Properties
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-2,2-bis(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O8/c1-13(2)17(22)26-9-21(10-27-18(23)14(3)4,11-28-19(24)15(5)6)12-29-20(25)16(7)8/h1,3,5,7,9-12H2,2,4,6,8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBBDBRJXGILTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69453-22-1 | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69453-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9062936 | |
Record name | 2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3253-41-6 | |
Record name | Tetramethylolmethane tetramethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3253-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaerythritol tetramethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITOL TETRAMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63WHP23S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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